Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
Description
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate (CAS 40015-20-1) is an indole derivative with a molecular formula of C₁₃H₁₅NO₂S and a molecular weight of 249.33 g/mol . Key structural features include:
- Methyl group at position 2 (C-2).
- Methylsulfanyl (SMe) group at position 3 (C-3).
- Ethyl carboxylate ester at position 5 (C-5).
The compound is stored under 2–8°C, dry, and sealed conditions to ensure stability . Indole derivatives are widely explored in medicinal chemistry due to their bioactivity, and the presence of sulfur-containing groups (e.g., SMe) may enhance electronic or pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHNABDBVKAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605166 | |
| Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-20-1 | |
| Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Fischer Indole Synthesis and Modifications
Cyclization of Phenylhydrazines with Ketones
The Fischer indole synthesis remains a cornerstone for constructing the indole core. For ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate, this method involves cyclizing a substituted phenylhydrazine with a β-keto ester. A key precursor, ethyl 5-hydrazinyl-2-methyl-3-(methylthio)benzoate, undergoes acid-catalyzed cyclization to form the indole ring.
Reaction Conditions :
- Catalyst : Concentrated hydrochloric acid or polyphosphoric acid
- Temperature : 80–100°C
- Yield : 50–65%
Regioselective Thiolation
Introducing the 3-methylsulfanyl group requires careful functionalization. Post-cyclization, thiolation is achieved via nucleophilic substitution using methyl disulfide (CH₃SSCH₃) in the presence of a base such as potassium carbonate. This step typically proceeds at 60°C in dimethylformamide (DMF), yielding 70–80% conversion.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated Carbonylation
A two-step strategy leverages palladium catalysts to install the 5-carboxylate group. Starting from 5-bromo-2-methyl-3-(methylthio)-1H-indole, carbonylation with carbon monoxide (CO) under 1 atm pressure in methanol affords the methyl ester intermediate. Subsequent transesterification with ethanol yields the ethyl carboxylate.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Yield (Two Steps) | 62% |
Directed C–H Functionalization
Recent advances employ directing groups for regioselective C5 carboxylation. Using a modified Ullmann reaction, 2-methyl-3-(methylthio)-1H-indole is treated with copper(I) iodide and ethyl chloroformate under basic conditions. The directing effect of the 3-methylsulfanyl group ensures selective carboxylation at C5.
Functional Group Interconversion Strategies
Hydrolysis-Esterification of Indole-5-Carboxylic Acid
Indole-5-carboxylic acid serves as a versatile intermediate. Synthesized via Grignard addition to 5-bromoindole followed by carboxylation with CO₂, the acid is esterified using ethanol and dicyclohexylcarbodiimide (DCC) as a coupling agent.
Data Table : Esterification Optimization
| Acid Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Indole-5-carboxylic acid | DCC/DMAP | CH₂Cl₂ | 88 |
| Indole-5-carboxylic acid | H₂SO₄ (cat.) | Ethanol | 72 |
Methylsulfanyl Group Installation via Radical Pathways
Radical thiol-ene reactions enable late-stage introduction of the 3-methylsulfanyl group. Using azobisisobutyronitrile (AIBN) as an initiator and methyl mercaptan (CH₃SH), the reaction proceeds under UV light at 25°C, achieving 85% regioselectivity.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin-Bound Indole Derivatives
Immobilizing 5-nitroindole on Wang resin allows sequential functionalization:
- Reduction : SnCl₂ in HCl converts nitro to amine.
- Methylation : Diazomethane (CH₂N₂) in ether.
- Thiolation : Methyl disulfide/K₂CO₃ in DMF.
- Cleavage : Trifluoroacetic acid (TFA) releases the product.
Advantages :
Green Chemistry and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A one-pot protocol combines ethyl 5-amino-2-methylbenzoate, methyl thioglycolate, and acetic anhydride under microwave conditions (150°C, 15 min), yielding 78% product.
Mechanochemical Grinding
Ball-milling indole-5-carboxylic acid with ethanol and p-toluenesulfonic acid (PTSA) for 30 minutes achieves 92% esterification without solvent.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate has been investigated for various applications in scientific research:
Medicinal Chemistry
- Anticancer Activity: The compound has shown promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties: Studies have demonstrated its effectiveness against multiple strains of bacteria, suggesting applications in developing new antibiotics.
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.
Synthetic Building Block
- Used as a precursor in the synthesis of more complex indole derivatives, which are crucial in the development of pharmaceuticals and agrochemicals.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have revealed that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer models. The compound demonstrated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.
Antimicrobial Efficacy
The compound has been subjected to antimicrobial susceptibility tests, showing superior inhibitory effects compared to standard antibiotics against both Gram-positive and Gram-negative bacteria. This efficacy positions it as a potential candidate for new antimicrobial agents.
Anti-inflammatory Action
Research has indicated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis Table
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Indole structure with methylsulfanyl group | Exhibits unique biological activity due to sulfur substitution |
| Methyl indole-5-carboxylate | Lacks methylsulfanyl group | Simpler structure with potentially different activity |
| Ethyl indole-3-carboxylic acid | Indole structure with carboxylic acid | Different functional group positioning |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous indole carboxylates:
Key Observations:
Positional Isomerism : Moving the carboxylate from C-5 (target compound) to C-3 (e.g., Ethyl 2-methyl-1H-indole-3-carboxylate) significantly alters electronic distribution and steric bulk .
Functional Group Effects :
- SMe vs. Acetyl/Chloro : The SMe group in the target compound may confer distinct redox or hydrophobic properties compared to acetyl () or chloro () substituents.
- Fluorine/Hydroxy Substitution : Fluorine at C-5 () enhances electronegativity, while hydroxy () introduces hydrogen-bonding capability.
Ester Variations: Methyl vs. ethyl esters (e.g., methyl 5-amino-3-methyl-1H-indole-2-carboxylate in ) affect lipophilicity and metabolic stability.
Physicochemical Properties
Limited data for the target compound is available, but inferences can be made from analogs:
- Solubility : The SMe group may enhance solubility in polar aprotic solvents compared to purely alkyl-substituted indoles.
- Stability : Sulfur-containing compounds are prone to oxidation, necessitating storage at low temperatures .
- Melting Points : Derivatives like Ethyl 5-fluoroindole-2-carboxamide () exhibit high melting points (249–250°C) due to hydrogen bonding, suggesting the target compound may similarly have a high melting point.
Biological Activity
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique indole core with a methylsulfanyl group, which influences its chemical reactivity and biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 225.29 g/mol
- Functional Groups : Indole ring, carboxylate ester, methylsulfanyl group
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, or other proteins that modulate cellular pathways.
- Pathways Involved : Potential pathways include those related to cell growth, apoptosis, and immune responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various indole derivatives, this compound showed significant activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.0 μg/mL |
| Escherichia coli | 16.0 μg/mL |
| Pseudomonas aeruginosa | 32.0 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines.
| Cell Line | IC₅₀ (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis |
| HepG2 (Liver) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 12.5 | Inhibition of migration |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development in cancer therapy.
Study on Anticancer Properties
A recent study focused on optimizing the structure of this compound to enhance its anticancer activity. The authors synthesized several derivatives and evaluated their effects on cancer cell lines:
- Compound A : Modified at the C3 position showed improved IC₅₀ values (7.5 μM against MDA-MB-231).
- Compound B : With additional halogen substitution exhibited enhanced binding affinity to target proteins involved in cell proliferation.
These modifications suggest that structural optimization can significantly impact biological efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or substitution reactions. For example, indole derivatives with methylsulfanyl groups are often prepared by reacting 3-formylindole intermediates with thiourea derivatives in acetic acid under reflux (3–5 hours) . Key parameters include:
- Reagent stoichiometry : A 1.1:1 molar ratio of aldehyde to thiourea ensures complete conversion .
- Temperature : Reflux conditions (typically 100–120°C) optimize ring closure and substituent incorporation .
- Catalyst : Sodium acetate or chloroacetic acid accelerates thiazole ring formation in related indole derivatives .
- Yield Optimization : Impurities from side reactions (e.g., over-alkylation) can reduce yields. Purification via column chromatography (cyclohexane/ethyl acetate gradients) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylsulfanyl at C3, ethyl ester at C5). Aromatic protons in the indole ring appear as doublets or multiplets between δ 7.0–8.5 ppm, while the methylsulfanyl group resonates as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O) appear at ~1666 cm, and N-H (indole) at ~3298 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this indole derivative?
- Methodological Answer :
- Data Collection : High-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement with SHELX : The SHELXL module refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, the methylsulfanyl group’s orientation can be validated against electron density maps .
- Intermolecular Interactions : Hydrogen bonds (e.g., N-H···O=C) and π-π stacking between indole rings are quantified using Mercury software .
Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites .
- Reactivity Insights : Fukui indices identify reactive positions (e.g., C2 for electrophilic substitution) .
- Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO or ethanol) to correlate with experimental solubility .
Q. How to resolve contradictions in spectral data when impurities are present during synthesis?
- Methodological Answer :
- Impurity Identification : LC-MS or GC-MS detects byproducts (e.g., unreacted intermediates or over-alkylated derivatives) .
- Chromatographic Separation : Gradient elution (e.g., 80:20 to 50:50 cyclohexane/ethyl acetate) isolates the target compound .
- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) quantify purity and validate spectral assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
